Structural Uniqueness vs. Celecoxib-Class COX-2 Inhibitors
The compound's pyrazolo[1,5-a]pyridine core is structurally distinct from the 1,5-diarylpyrazole nucleus of celecoxib [1]. While celecoxib inhibits COX-2 with an IC50 of 40 nM in human whole-blood assays [2], no analogous IC50 value has been published for CAS 1396863-36-7. The structural divergence is noted at the class level, but direct COX-2 activity cannot be claimed without quantitative evidence.
| Evidence Dimension | COX-2 inhibitory potency |
|---|---|
| Target Compound Data | No published IC50 data |
| Comparator Or Baseline | Celecoxib IC50 = 40 nM (human whole-blood COX-2 assay) |
| Quantified Difference | Cannot be calculated |
| Conditions | Human whole-blood COX-2 inhibition assay |
Why This Matters
Scientific selection requires knowledge of target engagement potency, which remains unknown for this compound.
- [1] Graneto MJ, Khanna IK, Malecha JW, et al. US Patent 5,466,823. Substituted pyrazolyl benzenesulfonamides. Issued November 14, 1995. View Source
- [2] Warner TD, Giuliano F, Vojnovic I, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci USA. 1999;96(13):7563-7568. View Source
